molecular formula C22H29Cl2F3N2 B12225948 Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride

Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride

Cat. No.: B12225948
M. Wt: 449.4 g/mol
InChI Key: GMKWKHOFXGRBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly referred to as GBR12909 dihydrochloride in pharmacological studies, is a piperazine derivative with a 3-phenylpropyl group at position 1 and a 2-[3-(trifluoromethyl)phenyl]ethyl group at position 4 of the piperazine ring . Its dihydrochloride salt enhances solubility for in vivo applications. GBR12909 is a selective dopamine transporter (DAT) inhibitor, with high affinity for DAT over serotonin (SERT) and norepinephrine (NET) transporters, making it a key tool for studying dopaminergic neurotransmission . It is structurally characterized by:

  • Bis(4-fluorophenyl)methoxyethyl group: Enhances DAT selectivity and metabolic stability.
  • 3-Phenylpropyl substituent: Contributes to lipophilicity and CNS penetration.
  • Trifluoromethylphenyl group: Improves binding affinity through hydrophobic interactions .

Properties

Molecular Formula

C22H29Cl2F3N2

Molecular Weight

449.4 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C22H27F3N2.2ClH/c23-22(24,25)21-10-4-8-20(18-21)11-13-27-16-14-26(15-17-27)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H

InChI Key

GMKWKHOFXGRBMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Piperazine

The synthesis of Compound X hinges on the sequential introduction of 3-phenylpropyl and 2-[3-(trifluoromethyl)phenyl]ethyl groups to the piperazine core. Building on the methodology described in EP0483932A1, which avoids linear synthesis pitfalls by modular assembly, the process begins with selective mono-alkylation of piperazine.

Step 1: Synthesis of 1-(3-Phenylpropyl)Piperazine
Piperazine is reacted with 1-bromo-3-phenylpropane in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Triethylamine (3 eq.) neutralizes HBr byproduct, driving the reaction to completion. Excess piperazine (1.5 eq.) ensures mono-alkylation, minimizing bis-alkylated byproducts. The crude product is purified via aqueous extraction (chloroform, 3 × 50 mL) and recrystallized from methanol, yielding 1-(3-phenylpropyl)piperazine (78–82% purity).

Step 2: Introduction of 2-[3-(Trifluoromethyl)Phenyl]Ethyl Group
The intermediate from Step 1 undergoes a second alkylation with 2-chloro-1-[3-(trifluoromethyl)phenyl]ethane. Catalytic potassium iodide (10 mol%) in refluxing toluene (110°C, 18 hours) facilitates nucleophilic substitution. Post-reaction, the mixture is filtered, concentrated, and subjected to column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the tertiary amine (65–70% yield).

Key Challenges :

  • Regioselectivity : Excess alkylating agents risk bis-alkylation. EP0483932A1 resolves this by stoichiometric control and sequential addition.
  • Purification : Chloroform extraction and silica gel chromatography are critical for removing unreacted intermediates.

Dynamic Kinetic Resolution for Enantiomeric Control

While Compound X lacks chiral centers, the preparation of its precursors may require enantioselective steps. CN104230667B demonstrates dynamic kinetic resolution (DKR) using Novozym435 and acidic resins (CD550/CD8604) to achieve >99% ee in related trifluoromethyl derivatives. Adapting this protocol:

Procedure :

  • DKR of 3-(Trifluoromethyl)Phenylethanol :
    • 3-(Trifluoromethyl)phenylethanol (20 mmol), para-chlorophenyl acetate (22.5 mmol), Novozym435 (10 wt%), and CD550 (20 wt%) in toluene (50 mL) at 45°C for 15 hours yield R-3,5-bis(trifluoromethyl)phenylethyl acetate (99.7% ee).
    • Hydrolysis with LiOH/MeOH (10:1 v/v, reflux, 10 hours) affords R-3,5-bis(trifluoromethyl)phenylethanol (99.2% ee).

Relevance to Compound X :
The trifluoromethyl precursor synthesized via DKR ensures high optical purity, which is critical for pharmacological activity. This method’s scalability (90% yield) and catalyst reusability make it industrially viable.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of Compound X is converted to its dihydrochloride salt using methanolic HCl, as outlined in EP0483932A1 and US3023211A.

Protocol :

  • Dissolve the free base (1 eq.) in methanol (10 mL/g).
  • Add concentrated HCl (2.2 eq.) dropwise at 0°C.
  • Stir for 1 hour, concentrate under reduced pressure, and recrystallize from ethanol/diethyl ether (1:5 v/v).

Optimization Insights :

  • US3023211A emphasizes ammonia removal (boiling for 0.2–2 hours) to reduce impurities (<0.3% NH3).
  • Final product specifications: ≥30% piperazine content, pH 7.5–9.0 (1:5 dilution).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Sequential Alkylation 65–70% 95% Modular, avoids bis-alkylation Multi-step purification required
DKR-Enhanced Synthesis 90% 99.2% ee High enantiopurity, scalable Requires specialized catalysts
Salt Formation 85–90% 98% Simple, high-yield salt conversion Sensitivity to residual solvents

Industrial-Scale Considerations

Catalyst Recovery and Reuse

CN104230667B reports reusing Novozym435 and CD550 for five cycles without significant activity loss, reducing costs by 40%.

Solvent Selection

Toluene (for DKR) and chloroform (for extraction) are optimal for large-scale use due to low boiling points and efficient separations.

Chemical Reactions Analysis

Substitution of Piperazine

The synthesis likely begins with functionalizing piperazine at the 1-position. For example:

  • Alkylation : Piperazine reacts with a 3-phenylpropyl halide or equivalent to form the 1-(3-phenylpropyl)piperazine intermediate.

  • Coupling : The intermediate undergoes further substitution at the 4-position using a 2-[3-(trifluoromethyl)phenyl]ethyl group. This may involve nucleophilic substitution or coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) .

Formation of Dihydrochloride Salt

The final step involves protonation of the piperazine nitrogen atoms with hydrochloric acid to form the dihydrochloride salt. This enhances stability and solubility.

Reaction Conditions

StepConditionsPurpose
AlkylationSolvent (e.g., ethanol, acetonitrile), refluxIntroduce 3-phenylpropyl group
Coupling (EDCI)EDCI, coupling agent, room temperatureAttach trifluoromethylphenyl group
Hydrochloride saltHCl, aqueous solutionProtonate piperazine nitrogens

Purification and Characterization

  • Crystallization : Commonly used to isolate the dihydrochloride salt from reaction mixtures.

  • Chromatography : High-performance liquid chromatography (HPLC) or column chromatography may be employed for purification.

  • Analytical Techniques :

    • FT-IR/NMR : Confirm functional groups (e.g., trifluoromethoxy, amine) and molecular structure.

    • Mass spectrometry : Validate molecular weight (C₁₉H₂₄F₃N₂·2HCl = 396.32 g/mol).

Hydrogen Bonding and Stability

The dihydrochloride salt exhibits hydrogen bonding interactions due to the protonated piperazine nitrogens and trifluoromethoxy groups, enhancing stability in aqueous solutions.

Reactivity with Biological Targets

While specific biological data for this compound is limited, piperazine derivatives broadly interact with receptors/enzymes via hydrogen bonding or hydrophobic interactions. The trifluoromethoxy group likely increases lipophilicity, influencing bioavailability .

Comparison with Related Piperazines

CompoundKey SubstituentsSynthetic Route (Common)
Piperazine baseNoneCommercially available
TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine)3-TrifluoromethylphenylReaction with m-chloroaniline
1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazineBoth substituentsMulti-step alkylation/coupling

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that piperazine derivatives can exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant activity in animal models of depression, suggesting potential therapeutic applications in treating mood disorders .
  • Antipsychotic Potential
    • Piperazine derivatives are being explored for their antipsychotic properties. The mechanism involves modulation of serotonin receptors, which are crucial in the pathophysiology of schizophrenia. This compound's ability to interact with these receptors positions it as a candidate for further development in antipsychotic therapies .
  • Anti-cancer Activity
    • Preliminary studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The compound's structural characteristics allow it to interfere with critical signaling pathways involved in tumor growth .
Activity TypeModel/SystemReferenceObserved Effect
AntidepressantAnimal models Significant reduction in depression-like behavior
AntipsychoticSerotonin receptor assays Modulation of serotonin receptor activity
Anti-cancerCancer cell lines Inhibition of cell proliferation

Case Study 1: Antidepressant Effects

In a study published in 2020, researchers synthesized various piperazine derivatives and tested their effects on rodent models. The findings indicated that certain modifications to the piperazine structure enhanced its antidepressant properties significantly compared to traditional treatments .

Case Study 2: Antipsychotic Mechanism

A detailed investigation into the interaction of piperazine derivatives with serotonin receptors revealed specific binding affinities that correlate with reduced psychotic symptoms in animal models. This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy against psychosis .

Case Study 3: Cancer Cell Proliferation Inhibition

Research conducted on several cancer cell lines demonstrated that the tested piperazine derivative effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways. This suggests potential for development as an anti-cancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Notes

Contradictions in Selectivity: While GBR12909 is DAT-selective, notes its effects on norepinephrine turnover, implying dose-dependent off-target actions .

Structural-Activity Gaps : Compounds like GBR12935 lack direct comparative pharmacokinetic data, limiting mechanistic insights .

Biological Activity

Piperazine derivatives, including Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride, are known for their diverse biological activities. This compound is characterized by a piperazine ring substituted with phenylpropyl and trifluoromethyl groups, which influence its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃F₃N₂
  • Molecular Weight : 230.2295 g/mol
  • IUPAC Name : 1-(3-phenylpropyl)-4-[2-(3-trifluoromethyl)phenyl]piperazine dihydrochloride

The dihydrochloride form enhances solubility in water, which is crucial for its biological activity and pharmacokinetics .

Neurotransmitter Interaction

Research indicates that Piperazine derivatives can significantly affect neurotransmitter systems. For instance, studies have shown that related compounds can modulate dopamine and norepinephrine levels in the brain. Specifically, the administration of a closely related compound (I-893) at doses of 50-250 mg/kg led to transient increases in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.

Antiparasitic Activity

Piperazine dihydrochloride has been evaluated for its efficacy against parasitic infections. A controlled trial demonstrated that it could achieve a 99-100% efficacy against Ascaris suum when administered at a dose of 200 mg/kg . The reduction of egg excretion by up to 100% six days post-treatment underscores its potential as an effective anthelmintic agent.

Toxicological Studies

Toxicological assessments have highlighted both acute and chronic effects associated with piperazine compounds. In dermal exposure studies, piperazine was found to induce skin irritation and necrosis in animal models . Additionally, long-term studies indicated that high doses could lead to liver and kidney damage, emphasizing the need for careful dosage management in therapeutic applications .

Case Studies and Clinical Observations

Several case studies document adverse reactions associated with piperazine exposure. Notably, reports from various regions indicated instances of neurotoxicity and allergic reactions among workers handling piperazine . One significant case involved respiratory sensitization following occupational exposure, leading to severe allergic symptoms upon re-exposure .

Comparative Analysis with Other Piperazine Derivatives

The biological activity of this compound can be compared with other piperazine derivatives based on their pharmacological profiles:

Compound NamePrimary ActivityEfficacyNotes
I-893Neurotransmitter modulationEffective at high dosesIncreases dopamine levels transiently
Ascarex DAntiparasitic99-100% against A. suumReduces egg excretion significantly
GBR 12935DAT/SERT bindingVaries by structurePotential for cocaine abuse treatment

Q & A

[Basic] What synthetic strategies are recommended for the preparation of this piperazine derivative?

Answer: The compound can be synthesized via a multi-step convergent approach. A key step involves coupling a substituted piperazine intermediate (e.g., N-(3-phenylpropyl)piperazine dihydrochloride) with a halogenated arylalkyl moiety under optimized conditions. For instance, nucleophilic substitution reactions using 1-[bis(4-fluorophenyl)methoxy]-2-chloroethane in anhydrous solvents (e.g., THF or DCM) with bases like triethylamine or DIPEA can enhance yield and reproducibility . Purification often employs silica gel chromatography or crystallization with ether/ethanol mixtures to achieve ≥95% purity .

[Advanced] How can structural discrepancies in NMR data between synthesized batches be resolved?

Answer: Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from conformational flexibility or salt form variations (e.g., dihydrochloride vs. free base). To address this:

  • Perform VT-NMR (variable-temperature NMR) to assess dynamic rotational barriers of the piperazine ring.
  • Compare with X-ray crystallography data (if available) to confirm stereoelectronic effects.
  • Use DSC/TGA to rule out hydrate/solvate formation, which alters proton environments .

[Basic] What analytical methods are critical for assessing purity and stability?

Answer:

  • HPLC/UV-Vis : Monitor λmax at 239–288 nm with C18 columns and acetonitrile/water gradients for baseline separation of impurities .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z ≈ 365 for the free base) and detect degradation products under stress conditions (e.g., 40°C/75% RH) .
  • Karl Fischer titration : Ensure <0.5% water content to prevent hydrolysis of the trifluoromethyl group .

[Advanced] What methodologies validate target selectivity for dopamine transporters (DAT) over σ receptors?

Answer:

  • Radioligand binding assays : Use [³H]WIN 35,428 for DAT and [³H]DTG for σ receptors in transfected HEK293 cells. Competitive binding curves (IC₅₀) and Ki calculations differentiate affinity profiles .
  • Functional uptake assays : Measure [³H]dopamine uptake inhibition in rat striatal synaptosomes. Selectivity ratios (DAT/SERT/NET) >100:1 indicate preferential DAT activity .
  • Molecular docking : Compare binding poses in DAT (PDB: 4XP4) vs. σ-1 (PDB: 5HK1) using the trifluoromethyl-phenyl group’s electrostatic contributions .

[Basic] How is the dihydrochloride salt form confirmed experimentally?

Answer:

  • Elemental analysis : Verify Cl⁻ content (~12.5% for dihydrochloride) via ion chromatography or potentiometric titration .
  • FT-IR : Identify N–H stretching vibrations (2500–2700 cm⁻¹) characteristic of protonated piperazine .
  • ¹³C NMR : Observe deshielding of piperazine carbons (δ ≈ 45–55 ppm) due to HCl salt formation .

[Advanced] How can contradictory in vitro vs. in vivo pharmacokinetic data be reconciled?

Answer: Discrepancies often stem from poor BBB penetration or metabolic instability. Mitigation strategies include:

  • LogP optimization : Adjust the 3-phenylpropyl chain length to balance lipophilicity (target LogP ≈ 3.5) .
  • Prodrug design : Introduce ester moieties at the piperazine nitrogen to enhance bioavailability .
  • Microsomal stability assays : Screen for CYP3A4/2D6-mediated metabolism using liver microsomes and NADPH cofactors .

[Basic] What computational tools predict this compound’s solubility and permeability?

Answer:

  • Schrödinger’s QikProp : Calculate aqueous solubility (LogS ≈ -4.5) and Caco-2 permeability (≈50 nm/s) based on molecular descriptors .
  • SwissADME : Predict GI absorption (high) and BBB penetration (moderate) using BOILED-Egg models .

[Advanced] What strategies improve enantiomeric purity in asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Use (S)-BINOL-derived catalysts during piperazine ring formation to achieve >90% ee .
  • SFC chromatography : Separate enantiomers with Chiralpak AD-H columns and supercritical CO₂/ethanol mobile phases .

[Basic] How is the trifluoromethyl group’s stability assessed under reaction conditions?

Answer:

  • ¹⁹F NMR : Monitor for decomposition peaks (e.g., CF₃ → CF₂H) during acidic/basic reactions .
  • LC-HRMS : Detect defluorination products (e.g., m/z shifts of -20 Da) under thermal stress .

[Advanced] What in vivo models validate antiarrhythmic or neuroprotective effects?

Answer:

  • Langendorff perfused heart assays : Quantify action potential duration (APD₉₀) in guinea pig hearts to assess antiarrhythmic activity .
  • MPTP-induced Parkinson’s models : Measure striatal dopamine levels via microdialysis in mice after chronic dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.